1,2-Bis(methylthio)ethane

Description

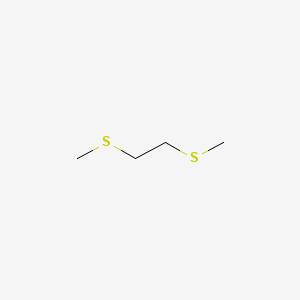

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(methylsulfanyl)ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S2/c1-5-3-4-6-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTDKNZVLGVLFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064427 | |

| Record name | 1,2-Bis(methylthio)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless or pale yellow liquid; Dairy aroma with sulfureous note | |

| Record name | 2,5-Dithiahexane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1694/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

178.00 to 180.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 1,2-Bis(methylthio)ethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | 2,5-Dithiahexane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1694/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.039-1.049 | |

| Record name | 2,5-Dithiahexane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1694/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6628-18-8 | |

| Record name | 1,2-Bis(methylthio)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dithiahexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dithiahexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(methylthio)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITHIAHEXANE/2,5- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DITHIAHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D37463NMIR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Bis(methylthio)ethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 1,2 Bis Methylthio Ethane and Analogous Dithioethers

Direct Synthesis Approaches via Alkylation and Related Reactions

Direct synthesis methods are often the most straightforward routes to 1,2-bis(methylthio)ethane and its analogs. These reactions typically involve the formation of carbon-sulfur bonds through the reaction of a sulfur-based nucleophile with an electrophilic carbon source.

Reaction of Alkyl Halides with Thiolate Precursors

A common and effective method for the synthesis of dithioethers is the reaction of an alkyl halide with a thiolate precursor. This reaction proceeds via a nucleophilic substitution mechanism, typically an SN2 reaction, where the thiolate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. youtube.commasterorganicchemistry.com

The synthesis of this compound can be achieved by reacting ethane-1,2-dithiol with a suitable methylating agent in the presence of a base. The base deprotonates the thiol groups to form the more nucleophilic dithiolate, which then reacts with the methylating agent.

A general representation of this reaction is: HS-(CH₂)₂-SH + 2 Base + 2 CH₃-X → CH₃-S-(CH₂)₂-S-CH₃ + 2 Base-H⁺ + 2 X⁻ (where X is a leaving group, such as a halide)

This method is versatile and can be adapted to produce a wide range of symmetrical and unsymmetrical dithioethers by varying the dithiol and the alkylating agent. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. masterorganicchemistry.com Thiolates are generally considered excellent nucleophiles and weak bases, which minimizes the competing elimination (E2) reactions that can occur with more basic nucleophiles. masterorganicchemistry.com

For instance, ethane-1,2-dithiol can be readily deprotonated by a base to form the corresponding dithiolate, which then reacts with an alkyl halide to yield the dithioether. wikipedia.org This approach is particularly effective for primary and secondary alkyl halides. youtube.com

| Reactants | Product | Reaction Type | Reference |

| Ethane-1,2-dithiol, Alkyl Halide, Base | Dithioether | S | masterorganicchemistry.comwikipedia.org |

| Thiol, Alkyl Halide, Base | Thioether (Sulfide) | S | youtube.comyoutube.com |

| Ethylene (B1197577) Dibromide, Thiourea | Ethylene diisothiuronium bromide | Nucleophilic Substitution | orgsyn.org |

Reductive Cleavage and Subsequent Methylation

Another strategy for the synthesis of dithioethers involves the reductive cleavage of a disulfide bond, followed by alkylation of the resulting thiols. This two-step process is particularly useful for preparing dithioethers from readily available disulfides.

The first step is the reduction of the disulfide bond (S-S) to two thiol groups (-SH). This can be accomplished using various reducing agents. A common reagent for this purpose is dithiothreitol (B142953) (DTT), also known as Cleland's reagent, which is particularly effective in reducing protein disulfide bonds. wikipedia.org

Once the disulfide is cleaved, the resulting thiols can be methylated in situ. This is typically achieved by adding a methylating agent, such as methyl iodide, to the reaction mixture. The newly formed thiolates will then react with the methylating agent to form the desired dithioether. This method provides a reliable route to dithioethers, especially when the corresponding disulfide is more accessible than the dithiol. researchgate.net

Multistep Synthetic Routes for Functionalized Derivatives

The synthesis of more complex, functionalized dithioethers often requires multistep synthetic routes. These methods allow for the introduction of various functional groups, leading to a diverse range of molecular architectures.

Cyanoalkylation of Dithiols

Cyanoalkylation of dithiols is a method used to introduce a nitrile group into the dithioether structure. This reaction can be a key step in the synthesis of more complex heterocyclic compounds. For example, the reaction of a ketene (B1206846) dithioacetal with β-substituted-β-lithioaminoacrylonitriles can lead to the formation of substituted pyrido[3,2-b]indoles. arkat-usa.org

Condensation Reactions

Condensation reactions are widely used in organic synthesis to form larger molecules from smaller units, often with the elimination of a small molecule like water. In the context of dithioether synthesis, condensation reactions can be employed to create complex heterocyclic systems containing a dithioether linkage.

For example, the condensation of nitromethane (B149229) with carbon disulfide in the presence of a base, followed by reaction with dimethyl sulfate, yields 1-nitro-2,2-bis(methylthio)ethylene. rsc.org This compound serves as a versatile precursor for the synthesis of various nitroenamine derivatives and heterocyclic compounds. rsc.org Another example involves the reaction of 1,6-di(thiophen-2-yl)hexane-1,6-dione in an acidic medium, which leads to cyclocondensation products. nih.gov These reactions demonstrate the power of condensation chemistry in building intricate molecular frameworks incorporating dithioether moieties.

Catalytic Strategies in Dithioether Synthesis

Catalysis offers an efficient and often more environmentally friendly approach to the synthesis of dithioethers. Catalysts can promote reactions that might otherwise require harsh conditions or produce significant byproducts.

Recent research has explored the use of metal catalysts for the synthesis of dithioether-containing compounds. For instance, pyrazole-derived dithioethers have been prepared, and their complexes with metals have been studied for their catalytic activity in cross-coupling reactions. researchgate.net Additionally, indium triflate has been shown to catalyze the reaction of (Z)-N-methyl-1-(methylthio)-2-nitroethenamine with 3-formylchromone to produce azaxanthone derivatives. rsc.org Silver carbonate has also been used to catalyze the synthesis of 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidine derivatives. rsc.org These examples highlight the growing importance of catalytic methods in the synthesis of complex molecules containing dithioether functionalities.

Stereoselective Synthesis of Dithioether Compounds

The generation of stereocenters in dithioether compounds, particularly those with a 1,2-dithioether backbone analogous to this compound, is a significant challenge in synthetic organic chemistry. The development of methodologies that afford high levels of enantiomeric and diastereomeric purity is crucial for applications in areas such as chiral ligands in asymmetric catalysis and as probes for biological systems. Strategies for achieving stereocontrol in the synthesis of these molecules often rely on the use of chiral starting materials, chiral auxiliaries, or catalytic asymmetric transformations.

A prominent and effective strategy for the synthesis of enantiopure 1,2-dithioethers involves the use of chiral precursors, most notably enantiomerically pure 1,2-diols and epoxides. These building blocks, which are readily available from the chiral pool or through well-established asymmetric synthesis protocols, can be converted to the target dithioethers with a high degree of stereochemical fidelity.

One such approach begins with the asymmetric dihydroxylation of olefins to produce chiral 1,2-diols. psu.edu These diols can then be transformed into the corresponding dithioethers. A common method involves a two-step process where the diol is first converted into a dielectrophile, such as a ditosylate or a cyclic sulfate, followed by nucleophilic substitution with a thiol or thiolate. For instance, treatment of a chiral 1,2-diol with tosyl chloride in pyridine (B92270) yields the corresponding ditosylate. Subsequent reaction with a methylthiolate source, such as sodium thiomethoxide, proceeds via a double SN2 mechanism, resulting in the formation of the chiral this compound derivative with inversion of configuration at both stereocenters.

Alternatively, chiral epoxides serve as excellent electrophiles for the introduction of a thioether functionality. nih.gov Enantiopure epoxides can be synthesized through various methods, including the Sharpless asymmetric epoxidation of allylic alcohols or the Jacobsen-Katsuki epoxidation of unfunctionalized olefins. The ring-opening of a chiral epoxide with a thiol nucleophile is typically a highly regioselective and stereospecific process. For the synthesis of a chiral 1,2-dithioether, a two-step sequence can be envisioned. First, the enantiopure epoxide is opened with a protected thiol, such as thioacetic acid, to form a β-hydroxy thioester. After deprotection of the thiol, the resulting β-hydroxy thiol can be converted to the corresponding dithioether. A more direct approach involves the use of a reagent that can deliver two sulfur nucleophiles.

A notable method for the preparation of chiral terminal epoxides from chiral β-hydroxy sulfides has been reported, which can be extended to the synthesis of chiral 1,2-diols. psu.edu In this process, a chiral β-hydroxy sulfide (B99878), obtained from the asymmetric reduction of an α-sulfonyl ketone, undergoes a Pummerer reaction followed by reduction to yield the enantiopure 1,2-diol. psu.edu This diol can then be converted to the corresponding dithioether as described previously. The table below summarizes the conversion of chiral β-hydroxy sulfides to enantiopure 1,2-diols. psu.edu

| Entry | Substrate (Chiral β-Hydroxy Sulfide) | Product (Enantiopure 1,2-Diol) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (R)-1-Phenyl-2-(phenylthio)ethanol | (R)-1-Phenylethane-1,2-diol | 75 | >99 |

| 2 | (R)-1-(2-Naphthyl)-2-(phenylthio)ethanol | (R)-1-(2-Naphthyl)ethane-1,2-diol | 72 | >99 |

| 3 | (R)-1-Cyclohexyl-2-(phenylthio)ethanol | (R)-1-Cyclohexylethane-1,2-diol | 68 | >99 |

Another powerful strategy for the stereoselective synthesis of C₂-symmetric molecules is the reductive homocoupling of prochiral substrates. While extensively developed for the synthesis of vicinal diamines and diols, this methodology can be conceptually applied to the synthesis of C₂-symmetric dithioethers. For instance, the reductive coupling of two molecules of a chiral N-tert-butanesulfinyl imine using samarium(II) iodide has been shown to produce C₂-symmetrical vicinal diamines with high diastereoselectivity and enantioselectivity. nih.gov A hypothetical analogous reaction for dithioethers could involve the coupling of a thioaldehyde or a related sulfur-containing species bearing a chiral auxiliary. The success of such a reaction would be highly dependent on the stability of the thioaldehyde and the ability of the chiral auxiliary to control the stereochemical outcome of the coupling process.

The table below illustrates the results for the synthesis of C₂-symmetrical vicinal diamines, which serves as a model for potential dithioether synthesis. nih.gov

| Entry | Chiral N-tert-Butanesulfinyl Imine | Product (C₂-Symmetrical Vicinal Diamine) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | (R,E)-N-Benzylidene-2-methylpropane-2-sulfinamide | (1R,2R)-N¹,N²-Di-tert-butyl-1,2-diphenylethane-1,2-diamine | >99:1 | 95 |

| 2 | (R,E)-N-(4-Methoxybenzylidene)-2-methylpropane-2-sulfinamide | (1R,2R)-1,2-Bis(4-methoxyphenyl)-N¹,N²-di-tert-butylethane-1,2-diamine | >99:1 | 92 |

| 3 | (R,E)-N-(4-Chlorobenzylidene)-2-methylpropane-2-sulfinamide | (1R,2R)-1,2-Bis(4-chlorophenyl)-N¹,N²-di-tert-butylethane-1,2-diamine | >99:1 | 96 |

Coordination Chemistry and Ligand Properties of 1,2 Bis Methylthio Ethane

Ligand Characterization: Sulfur Donor Capabilities

1,2-Bis(methylthio)ethane, also known as 2,5-dithiahexane, is a flexible bidentate ligand that coordinates to metal ions through its two sulfur donor atoms. nist.govebi.ac.uk The sulfur atoms in dithioether ligands like this compound act as soft bases, making them particularly suitable for coordinating with soft metal acids such as Ag(I), Cu(I), and other late transition metals. researchgate.net The flexibility of the ethane (B1197151) backbone allows the ligand to bend and rotate, enabling it to adapt to the preferred coordination geometries of various metal centers. publish.csiro.au

The sulfur atoms in this compound can act as two-electron donors. In some instances, particularly in bridged coordination modes, a single sulfur atom can even act as a four-electron donor, bridging two metal centers. acs.org This versatility in donor capability contributes to the diverse range of coordination architectures observed in complexes with dithioether ligands. publish.csiro.auacs.org

Synthesis and Characterization of Metal-Dithioether Complexes

Complexes of this compound and other dithioether ligands are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. publish.csiro.au The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction to determine the solid-state structure, and spectroscopic methods like IR and NMR to probe the ligand's coordination to the metal center. publish.csiro.aunih.gov

This compound and similar dithioether ligands form complexes with a wide array of transition metals.

Silver(I): Due to the soft nature of both the sulfur donors and the Ag(I) ion, their coordination chemistry is extensive. researchgate.netpublish.csiro.au The resulting structures are highly dependent on factors like the counter-anion and the metal-to-ligand ratio, leading to the formation of discrete molecules, 1D chains, 2D networks, and 3D metal-organic frameworks. publish.csiro.aunih.gov In some Ag(I) complexes, the sulfur atoms of dithioether ligands can bridge multiple silver centers, and in certain cases, argentophilic (Ag-Ag) interactions are observed. acs.orgrsc.org The coordination geometry around the Ag(I) center is often distorted tetrahedral. rsc.orgresearchgate.netmdpi.com

Copper(I) and Copper(II): Copper forms a variety of complexes with dithioether ligands. nih.govcolab.wsmdpi.com Copper(I) complexes with dithioether ligands can form multinuclear clusters, such as Cu4I4 and Cu6I6 cores, which can act as nodes in the formation of coordination polymers. researchgate.net Copper(II) complexes with thioether-containing ligands have been synthesized and can exhibit distorted octahedral or tetrahedral geometries. nih.govontosight.ainih.gov

Palladium(II) and Platinum(II): Palladium(II) and Platinum(II) complexes with dithioether ligands are well-known. nih.govresearchgate.net These d8 metal ions typically form square planar complexes. nih.govresearchgate.net For instance, palladium(II) complexes with the related ligand 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) adopt a distorted square-planar geometry. nih.gov

Gold(I) and Gold(III): Gold(I), a soft metal ion, readily forms linear complexes with two-coordinate sulfur ligands. st-andrews.ac.uk Gold(III) complexes, which are isoelectronic with Pt(II), favor a square planar geometry. nih.gov The stability and reactivity of these gold complexes are influenced by the nature of the other ligands present. st-andrews.ac.uk

Zinc(II) and Nickel(II): Zinc(II) and Nickel(II) also form complexes with dithioether ligands. nih.govnih.gov Depending on the specific ligand and reaction conditions, these complexes can adopt various geometries, including tetrahedral and octahedral. nih.govnih.gov

A summary of the coordination of this compound with various transition metal ions is presented below:

| Metal Ion | Typical Coordination Geometry | Key Features |

| Ag(I) | Distorted Tetrahedral | Forms diverse structures from discrete molecules to 3D polymers. publish.csiro.auacs.orgnih.govrsc.org |

| Cu(I)/Cu(II) | Tetrahedral, Distorted Octahedral | Can form multinuclear clusters and coordination polymers. researchgate.netnih.govontosight.ainih.gov |

| Pd(II)/Pt(II) | Square Planar | Well-established coordination chemistry with d8 metal ions. nih.govresearchgate.netresearchgate.net |

| Au(I)/Au(III) | Linear (Au(I)), Square Planar (Au(III)) | Stability influenced by other ligands in the coordination sphere. st-andrews.ac.uknih.gov |

| Zn(II)/Ni(II) | Tetrahedral, Octahedral | Geometries vary with ligand and reaction conditions. nih.govnih.gov |

This compound acts as a chelating ligand, binding to a single metal center through both sulfur atoms to form a stable five-membered ring. The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion and the ligand itself. The chelate effect contributes to the stability of these complexes compared to those formed with monodentate thioether ligands.

The stability constants of metal complexes provide a quantitative measure of their stability in solution. For dithioether complexes, these constants can be determined using techniques such as potentiometric or spectrophotometric titrations. nih.govethz.ch The stability of these complexes generally follows the Irving-Williams series for divalent metal ions. researchgate.net

Influence of Ligand Structural Modifications on Coordination Geometry

Modifications to the structure of the dithioether ligand can have a significant impact on the coordination geometry of the resulting metal complexes. nih.gov Factors such as the length and flexibility of the backbone connecting the sulfur donors, as well as the nature of the substituents on the sulfur atoms, can influence the final structure.

For instance, increasing the length of the alkyl chain between the sulfur atoms can lead to the formation of larger chelate rings, which may be less stable. Conversely, introducing rigid groups into the backbone can restrict the ligand's flexibility and favor the formation of specific coordination geometries. The steric bulk of the substituents on the sulfur atoms can also play a crucial role in determining the coordination number and geometry of the metal center. ontosight.ai

The electronic properties of the ligand can also be tuned by introducing electron-donating or electron-withdrawing groups. These modifications can alter the donor strength of the sulfur atoms and, consequently, the strength of the metal-sulfur bonds.

Electronic Structure and Bonding in Dithioether-Metal Complexes

The bonding in dithioether-metal complexes can be described using molecular orbital theory. dalalinstitute.com The interaction involves the donation of a pair of electrons from the filled sulfur 3p orbitals to empty d-orbitals on the transition metal. nih.gov This results in the formation of a sigma (σ) bond.

The electronic structure of these complexes can be probed by computational methods, such as density functional theory (DFT), which can provide insights into the nature of the metal-ligand bonding and the distribution of electron density within the complex. nih.gov Spectroscopic techniques, such as UV-visible spectroscopy, can provide information about the electronic transitions within the complex, which are related to the energies of the molecular orbitals. mdpi.com

Catalytic Applications of 1,2 Bis Methylthio Ethane Metal Complexes

Homogeneous Catalysis

In homogeneous catalysis, the metal complex and reactants are in the same phase, allowing for high activity and selectivity under mild conditions. The 1,2-bis(methylthio)ethane ligand, through its chelation to a metal center, plays a crucial role in modulating the catalyst's performance.

While direct catalytic applications of this compound complexes in oxidation are not extensively documented, the broader class of dithioether and related sulfur-containing ligands has shown significant promise. Ruthenium(II) complexes, for instance, are known to be effective catalysts for a variety of oxidation transformations. researchgate.net Complexes of (η⁶-benzene)ruthenium(II) with bidentate thioether-triazole ligands have proven to be efficient catalysts for the oxidation of alcohols. rsc.org These reactions can proceed via an Oppenauer-type mechanism or with N-methylmorpholine-N-oxide (NMO) as the oxidant. rsc.org For the oxidation of alcohols using NMO, catalyst loadings as low as 0.01 mol% can be effective. rsc.org

Iron and ruthenium complexes with other types of nitrogen- and oxygen-containing ligands have also been studied for the oxidation of substrates like cyclohexene (B86901) and cyclohexane. researchgate.net In the oxidation of cyclohexene, these catalysts can yield products such as cyclohexene-1-ol and cyclohexene-1-one. researchgate.net Furthermore, palladium complexes featuring bissulfoxide ligands, which are the oxidized form of thioethers, have been successfully employed in the allylic C-H oxidation of alkenes. nih.gov This suggests that the sulfur moiety, in various oxidation states, is a key component in designing effective oxidation catalysts.

Table 1: Representative Catalytic Oxidation of Alcohols using a (η⁶-benzene)ruthenium(II) Thioether Complex

| Substrate | Oxidant | Catalyst Loading (mol%) | Conversion (%) |

|---|---|---|---|

| Benzyl alcohol | NMO | 0.01 | >99 |

| 1-Phenylethanol | NMO | 0.01 | >99 |

| Cyclohexanol | NMO | 0.01 | >99 |

| Cinnamyl alcohol | NMO | 0.01 | >99 |

Data derived from studies on related (η⁶-benzene)ruthenium(II) thioether complexes. rsc.org

A significant application involving a thioether linkage analogous to that in this compound is the electrochemical reduction of carbon dioxide (CO₂). Molecular catalysts based on iron porphyrins featuring a pendant thiol group have been designed to catalyze the reduction of CO₂ to ethane (B1197151) (C₂H₆). rsc.orgnih.gov This transformation is noteworthy as most molecular catalysts are limited to producing single-carbon (C1) products like carbon monoxide (CO) or formic acid. rsc.orgnih.gov

In this system, the catalyst is inspired by methyl transferase enzymes. rsc.org The mechanism involves the initial reduction of a CO₂ molecule and the transfer of the resulting methyl group to the pendant thiol, forming a thioether. rsc.orgnih.gov This step effectively creates a "parking space" for the first reduced carbon unit on the ligand framework. rsc.orgnih.gov A second CO₂ molecule is then reduced at the iron center to form a Fe-CH₃ species, which subsequently reacts with the thioether-bound methyl group to form a C-C bond, releasing ethane and regenerating the catalyst. rsc.org The Faradaic yield for ethane formation is highly dependent on the concentration of the proton source, such as water, with yields reaching over 40%. rsc.org

Table 2: Effect of Water Concentration on Ethane Faradaic Yield in CO₂ Reduction

| Catalyst | H₂O Concentration (M) | Ethane Faradaic Yield (%) | CO Faradaic Yield (%) |

|---|---|---|---|

| Iron Porphyrin with Thiol | 0.5 | 13 | 83 |

| Iron Porphyrin with Thiol | 1.0 | - | 57 |

| Iron Porphyrin with Thiol | 1.5 | 40 | 57 |

Data adapted from studies on iron porphyrin catalysts with pendant thiol groups that form a thioether in situ. rsc.org

Metal complexes of this compound and related dithioethers participate in a variety of other organometallic catalytic reactions. For example, rhodium complexes have been shown to catalyze a reversible methylthio transfer reaction between the α-positions of ketones. researchgate.net This transformation represents a unique single-bond metathesis of C-S and C-H bonds. researchgate.net

In another application, rhodium(II) catalysts facilitate the desymmetrization of dithiols, such as ethane-1,2-dithiol, through coupling reactions with diazo compounds. researchgate.net This method allows for the synthesis of compounds bearing a free thiol moiety, which have potential applications in medicinal chemistry as enzyme inhibitors. researchgate.net

Palladium-catalyzed reactions have also utilized dithioether motifs. While not using this compound directly, an efficient palladium-catalyzed three-component cascade reaction involving terminal alkynes, arylhydrazines, and sodium thiosulfate (B1220275) has been developed for the synthesis of (Z)-1,2-bis(arylthio)alkene derivatives. nih.gov This highlights the utility of sulfur-based ligands in constructing C-S bonds and functionalized alkenes. nih.gov

Heterogeneous Catalysis Involving Dithioether Moieties

The principles of using dithioether ligands in catalysis can be extended to heterogeneous systems, where the catalyst is in a different phase from the reactants. This often involves immobilizing the catalyst on a solid support, which facilitates catalyst separation and recycling. chemeo.com Materials such as silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) are common supports for creating heterogeneous catalysts. chemeo.com

A notable example is the development of a self-supported heterogeneous dirhodium(II) polymer-based catalyst. In this system, dirhodium(II) paddlewheel complexes are linked with tethered thioether or sulfoxide (B87167) ligands. This creates a robust, insoluble catalyst that retains the high reactivity of the homogeneous rhodium complex. Such catalysts have demonstrated good reactivity for important organic transformations like inter- and intramolecular nitrene and carbene transfer reactions, including C-H insertion into hydrocarbons under ambient conditions. The reusability of these heterogeneous catalysts is a significant advantage for potential industrial applications.

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalytic performance. For metal complexes of this compound and related ligands, mechanistic studies provide insight into how the dithioether moiety influences the catalytic cycle.

The mechanism for the electrochemical reduction of CO₂ to ethane by an iron porphyrin catalyst with a pendant thioether has been investigated. rsc.org The proposed catalytic cycle begins with the reduction of CO₂ to a methylene (B1212753) (Fe=CH₂) species. rsc.org This group is then transferred to the pendant thiol on the ligand, forming a methyl thioether and regenerating the active iron center. rsc.org The iron center then reduces a second CO₂ molecule to a methyl group (Fe-CH₃). rsc.org The crucial C-C bond formation occurs between the iron-bound methyl group and the methyl group on the thioether, releasing ethane and completing the catalytic cycle. rsc.org

In other systems, such as those involving gold complexes with thioether ligands, mechanistic studies have focused on the photoreduction of Au(III) to Au(I). rsc.org This process, which occurs via the reductive elimination of Cl₂, is key to generating the catalytically active species for reactions like the cyclization of N-propargylic amides to oxazoles. rsc.org The study of such fundamental steps helps in the rational design of new catalytic systems. In some palladium-catalyzed reactions, it has been proposed that the catalytic cycle proceeds through Pd(II)/Pd(IV) intermediates, where the ligand plays a critical role in stabilizing the high-valent palladium species. nih.gov

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1,2-Bis(methylthio)ethane by probing the magnetic properties of its atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

In ¹H NMR, the symmetry of the this compound molecule (CH₃SCH₂CH₂SCH₃) results in two distinct signals. The methyl (CH₃) protons typically appear as a singlet, and the ethylene (B1197577) (CH₂) protons also appear as a singlet due to their chemical equivalence. For a related compound, 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the S-CH₂ protons at 3.21 ppm and a singlet for the N-CH₃ protons at 3.57 ppm. mdpi.com

The ¹³C NMR spectrum of this compound is also straightforward, displaying two peaks corresponding to the two non-equivalent carbon environments: the methyl (CH₃) carbons and the ethylene (CH₂) carbons. For 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane in DMSO-d₆, the S-CH₂ carbon signal appears at 33.30 ppm, and the N-CH₃ carbon is observed at 32.79 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 1,2-Bis(thio)ethane Derivative

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| S-CH₂ | 3.21 | 33.30 |

| N-CH₃ | 3.57 | 32.79 |

Data for 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane in DMSO-d₆. mdpi.com

Two-dimensional (2D) NMR experiments provide further structural detail by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would show a cross-peak between the signals of the CH₂ and CH₃ protons if there were any significant long-range coupling, though in this symmetric molecule, the primary use would be to confirm the assignments made from the 1D spectrum.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and hydrogen atoms. sdsu.eduprinceton.edu For this compound, an HSQC spectrum would show a correlation peak between the CH₃ proton signal and the CH₃ carbon signal, and another between the CH₂ proton signal and the CH₂ carbon signal.

TOCSY (Total Correlation Spectroscopy) : TOCSY establishes correlations between all protons within a spin system. princeton.edu For this compound, a TOCSY experiment would show correlations between the methyl and ethylene protons, similar to COSY, providing a complete picture of the proton network.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Anticipated Vibrational Modes for this compound:

C-H stretching: Vibrations from the methyl and ethylene groups would appear in the 2850-3000 cm⁻¹ region.

CH₂ and CH₃ bending: These vibrations would be observed in the 1350-1470 cm⁻¹ range.

C-S stretching: The carbon-sulfur stretching vibrations are typically weaker and appear in the 600-800 cm⁻¹ region.

A study on 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide revealed that the CH stretching region around 3000 cm⁻¹ is prominent in Raman spectra but weak in IR spectra. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio. The NIST WebBook provides mass spectral data for this compound, which has a molecular weight of 122.252 g/mol . nist.govnist.gov Electron ionization (EI) mass spectrometry of this compound would likely show a molecular ion peak (M⁺) at m/z 122. Subsequent fragmentation would lead to characteristic daughter ions. For instance, cleavage of a C-S bond could produce a fragment at m/z 75 (CH₃SCH₂CH₂⁺) or m/z 47 (CH₃S⁺).

X-ray Diffraction and Spectroscopic Techniques

X-ray techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.

X-ray Absorption Near-Edge Structure (XANES) for Sulfur Speciation

In the context of this compound, which contains two equivalent divalent sulfur atoms in a thioether linkage (C-S-C), the sulfur K-edge XANES spectrum is expected to exhibit a prominent absorption feature, often referred to as a "white line." This feature corresponds to the excitation of a 1s electron to unoccupied p-like antibonding orbitals, primarily the σ*(S-C) orbitals. Studies on simple aliphatic and aromatic thioethers have established that the position and intensity of this white line are characteristic of the sulfide (B99878) functional group. nih.govacs.org

For aliphatic thioethers, the main absorption edge appears at a distinct energy that allows for its differentiation from other sulfur species such as thiols, disulfides, sulfoxides, and sulfates, which all have characteristic absorption energies. acs.orgresearchgate.net The energy of the absorption edge generally increases with the oxidation state of the sulfur atom. researchgate.net Therefore, in a sample containing a mixture of sulfur compounds, the XANES spectrum of this compound would contribute a signal in the region characteristic of sulfides.

Research on model sulfur compounds has shown that different ligand groups attached to the sulfur atom can introduce significant variations in the absorption edge, which can be a challenge for speciation analysis when the exact nature of the ligands is unknown. nih.govacs.org However, for a well-defined compound like this compound, the two methyl groups and the ethane (B1197151) bridge provide a consistent chemical environment for the sulfur atoms. Theoretical calculations, such as those based on density functional theory (DFT), have been successfully used to assign the features in the XANES spectra of divalent sulfur compounds by modeling the molecular orbitals and the transitions of the core electrons. nih.gov

A hypothetical XANES analysis of a sample containing this compound would involve comparing the experimental spectrum to a library of reference spectra from known sulfur compounds. The presence of a distinct peak in the energy range characteristic of aliphatic sulfides would indicate the presence of the thioether functionality of this compound.

Table 1: Expected Sulfur K-edge XANES Features for this compound

| Feature | Expected Energy Range (eV) | Associated Electronic Transition |

| Main Absorption Edge (White Line) | ~2472 - 2474 | 1s → σ*(S-C) |

Note: The exact energy can vary based on instrumentation and chemical environment.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, provides insights into the electronic transitions within a molecule. For aliphatic thioethers like this compound, the absorption of UV radiation promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied orbitals. The chromophore in this case is the C-S-C linkage.

Aliphatic thioethers are known to exhibit absorption bands in the ultraviolet region. These absorptions are primarily attributed to n → σ* transitions, where a non-bonding electron from one of the lone pairs on the sulfur atom is excited to an antibonding σ* orbital associated with the carbon-sulfur bonds. The energy of these transitions corresponds to wavelengths in the range of 200-240 nm.

Given the structural similarity, it is anticipated that this compound would display weak to moderately intense absorption bands in the short-wavelength UV region. The presence of two thioether groups in the molecule might lead to slight shifts in the absorption maxima or changes in the molar absorptivity compared to a simple dialkyl sulfide, due to potential electronic interactions between the two sulfur atoms, although this effect is expected to be minimal given the insulating ethane bridge.

The study of the electronic spectra of dialkyl sulfides has indicated that both valence and Rydberg transitions contribute to the observed absorptions. washington.edu The interaction of the sulfur atom's p-orbitals with the orbitals of the adjacent C-C bonds also plays a role in the electronic structure. washington.edu

Table 2: Expected UV Absorption Data for this compound (based on analogous compounds)

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition | Reference |

| Diethyl sulfide | Alcohol | ~210 | ~1740 | n → σ | nih.gov |

| Diethyl sulfide | Alcohol | ~229 (shoulder) | ~138 | n → σ | nih.gov |

Theoretical and Computational Investigations of 1,2 Bis Methylthio Ethane Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone of modern chemical research. DFT methods are favored for their balance of computational cost and accuracy, making them well-suited for studying molecules of moderate size like 1,2-bis(methylthio)ethane. These calculations determine the electronic energy of a system based on its electron density, providing a detailed picture of its behavior.

A primary application of quantum chemical calculations is geometry optimization. This computational process systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible energy, known as the equilibrium geometry. nih.govresearchgate.net The procedure effectively predicts the three-dimensional structure of the molecule, including its bond lengths and angles. For this compound, a DFT calculation would yield the precise lengths of the C-H, C-C, S-C bonds and the key bond angles and dihedral angles that define its shape.

Once the optimized geometry is found, the electronic structure can be analyzed. This includes examining the distribution of electron density, the energies and shapes of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the partial charges on each atom. This information is critical for understanding the molecule's reactivity, polarity, and intermolecular interactions.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Atoms | Predicted Value |

|---|---|---|

| Bond Length | C-C | ~1.53 Å |

| Bond Length | S-C (ethane) | ~1.82 Å |

| Bond Length | S-C (methyl) | ~1.81 Å |

| Bond Angle | C-S-C | ~99° |

| Bond Angle | S-C-C | ~110° |

| Dihedral Angle | S-C-C-S | ~180° (anti) or ~60° (gauche) |

Illustrative data based on typical DFT calculations for similar organosulfur compounds. Actual values depend on the specific DFT functional and basis set used.

Molecules with single bonds, such as the central C-C bond in this compound, can rotate, leading to different spatial arrangements called conformers. The two most significant conformers for this molecule are the anti conformer, where the two methylthio groups are positioned 180° apart, and the gauche conformer, where they are approximately 60° apart. youtube.com

Quantum chemical calculations are essential for studying the relative stabilities of these conformers. By performing geometry optimization on each conformer, their minimum energies can be calculated. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. The energy difference between conformers allows for the prediction of their relative abundance at a given temperature. For analogous molecules like 1,2-dihaloethanes, the anti conformer is typically more stable due to reduced steric hindrance between the bulky groups. youtube.com However, in some dithiol systems, gauche conformers can be stabilized by weak intramolecular forces. Computational studies can precisely quantify these energy differences.

Table 2: Illustrative Relative Energies of this compound Conformers

| Conformer | S-C-C-S Dihedral Angle | Relative Energy (kJ/mol) | Stability Ranking |

|---|---|---|---|

| Anti | ~180° | 0.0 (Reference) | Most Stable |

| Gauche | ~60° | +4.5 | Less Stable |

Hypothetical energy values illustrating the typical stability difference found in similar acyclic alkanes. The anti conformer is set as the zero-energy reference.

Molecular Dynamics Simulations

While quantum chemical calculations analyze static molecular structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by applying the laws of classical mechanics.

For this compound, an MD simulation could model how a large number of these molecules behave in a liquid state or in a solution. This approach can be used to calculate bulk properties such as density, viscosity, and diffusion coefficients. Furthermore, MD simulations are invaluable for studying conformational changes in real-time, observing how the molecule transitions between its anti and gauche forms in a dynamic environment.

Reaction Pathway and Mechanism Elucidation

Computational chemistry is a powerful tool for investigating chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

For this compound, this methodology could be applied to study various potential reactions, such as its oxidation at the sulfur atoms or its thermal decomposition. DFT calculations can elucidate the step-by-step mechanism, identify any reactive intermediates, and predict the reaction rates, providing a level of detail that is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters

A key test of a computational model is its ability to predict experimental data. Quantum chemical calculations can be used to predict various spectroscopic parameters, which can then be compared with results from techniques like infrared (IR) spectroscopy and mass spectrometry. psu.eduresearchgate.net

After performing a geometry optimization, a frequency calculation can be performed to predict the molecule's vibrational modes. Each mode corresponds to a specific stretching or bending motion of the atoms and has a characteristic frequency and intensity, which collectively form the theoretical IR spectrum. Comparing this predicted spectrum with an experimental one helps to validate the computational model and aids in the assignment of observed spectral bands. researchgate.net

Similarly, computational methods can be used to predict the fragmentation patterns observed in mass spectrometry. By calculating the energies required to break different bonds in the molecular ion, it is possible to predict which fragments are most likely to form upon electron ionization, helping to interpret the experimental mass spectrum provided by databases like the NIST WebBook. nist.gov

Table 3: Comparison of Experimental and Illustrative Calculated Spectroscopic Data

| Spectroscopic Property | Experimental Value (NIST) | Computationally Predicted Value (Illustrative) |

|---|---|---|

| Major Mass Spectrum Peak (m/z) | 61 | Prediction of [CH₃SCH₂]⁺ fragment |

| Molecular Ion Peak (m/z) | 122 | Prediction of [C₄H₁₀S₂]⁺ fragment |

| C-H Stretch Vibrational Frequency | ~2900-3000 cm⁻¹ | ~2900-3000 cm⁻¹ |

| C-S Stretch Vibrational Frequency | ~600-800 cm⁻¹ | ~600-800 cm⁻¹ |

This table illustrates how computational predictions are validated against experimental data from sources like the NIST Mass Spectrometry Data Center. nist.gov

Reactivity and Reaction Mechanisms of 1,2 Bis Methylthio Ethane

Oxidation Chemistry of Dithioethers (Sulfoxides and Sulfones Formation)

The oxidation of dithioethers like 1,2-Bis(methylthio)ethane is a fundamental transformation that leads to the formation of sulfoxides and sulfones. mdpi.com This process is of significant interest due to the importance of sulfoxides and sulfones as intermediates in organic synthesis and their presence in biologically active molecules. mdpi.comnih.gov

The selective oxidation of sulfides to either sulfoxides or sulfones is a key challenge, as over-oxidation to the sulfone is a common side reaction. nih.gov The choice of oxidant and reaction conditions plays a crucial role in determining the final product. acsgcipr.org

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide is considered a "green" oxidant due to its environmentally benign nature, with water being the only byproduct. nih.gov The use of hydrogen peroxide, often in the presence of a catalyst, allows for the selective oxidation of sulfides. organic-chemistry.orgorganic-chemistry.org For instance, tantalum carbide as a catalyst with 30% hydrogen peroxide favors the formation of sulfoxides, while niobium carbide under similar conditions yields sulfones. organic-chemistry.orgorganic-chemistry.org

Other notable oxidizing systems include:

Periodic acid (H₅IO₆) catalyzed by FeCl₃: This system offers a rapid and efficient method for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org

Urea-hydrogen peroxide: This stable and inexpensive reagent can be used for the oxidation of sulfides to both sulfoxides and sulfones. organic-chemistry.org

Hypervalent iodine reagents: These reagents provide a mild and environmentally friendly option for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org

Controlling the stoichiometry of the oxidant is critical to prevent the over-oxidation of the desired sulfoxide (B87167) to the corresponding sulfone. acsgcipr.org Careful monitoring of the reaction and adjusting parameters such as temperature and mode of addition of the oxidant can maximize the yield of the sulfoxide. nih.govacsgcipr.org For example, increasing the reaction temperature can sometimes lead to a decrease in sulfoxide yield due to the formation of more sulfone. mdpi.com

The general mechanism for the oxidation of a thioether to a sulfoxide involves the nucleophilic attack of the sulfur atom on the oxidant. Subsequent steps depend on the specific oxidant used. In the case of further oxidation to a sulfone, the sulfoxide itself is oxidized.

| Oxidizing Agent/System | Primary Product | Key Features |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | "Green" oxidant, product selectivity depends on catalyst and conditions. nih.govorganic-chemistry.orgorganic-chemistry.org |

| Periodic Acid (H₅IO₆) / FeCl₃ | Sulfoxide | Fast and high-yielding. organic-chemistry.org |

| Urea-Hydrogen Peroxide | Sulfoxide or Sulfone | Stable and inexpensive solid-state oxidant. organic-chemistry.org |

| Hypervalent Iodine Reagents | Sulfoxide | Mild and environmentally friendly. organic-chemistry.org |

Cleavage Reactions

The cleavage of the carbon-sulfur bonds in this compound can occur under various conditions. One notable example is the sonochemical cleavage of thioethers. Studies have shown that thioethers are susceptible to sonolysis, which can lead to the lysis of the thioether adducts, yielding radical species that may undergo further side reactions. researchgate.net This process highlights a non-traditional method for initiating reactions involving thioethers, although it can also lead to undesired fragmentation.

Reactions with Nucleophiles and Electrophiles

The sulfur atoms in this compound possess lone pairs of electrons, making them nucleophilic. nih.gov As nucleophiles, they can react with a variety of electrophiles. nih.govresearchgate.net

Reactions with Electrophiles: The nucleophilic sulfur centers of this compound can attack electron-deficient species. For instance, in the presence of a base like n-butyllithium, related azole-containing dithioethers can undergo reactions with electrophiles such as dimethyl disulfide or dimethyl sulfate. clockss.org In these cases, the reaction can proceed through either ring substitution or elimination, depending on the substrate and reaction conditions. clockss.org

Reactions with Nucleophiles: While the sulfur atoms themselves are nucleophilic, the carbon atoms adjacent to the sulfur can be susceptible to nucleophilic attack, particularly if the sulfur atom is part of a good leaving group. For instance, deprotonation at the methylene (B1212753) bridge of related 1,2-bis(azol-1-yl)ethanes can lead to a β-elimination reaction. clockss.org

The nucleophilicity of dialkyl sulfides has been quantified, showing them to be fairly strong nucleophiles, comparable to pyridine (B92270) and N-methylimidazole. nih.gov Their reactions with electrophiles, such as benzhydrylium ions, have been studied to determine their nucleophile-specific parameters. nih.gov

| Reactant Type | Reactive Site on this compound | General Outcome |

|---|---|---|

| Electrophile | Sulfur atom (nucleophilic) | Formation of a new bond to sulfur. |

| Nucleophile (in the presence of a base) | Methylene bridge protons | Potential for deprotonation leading to elimination. clockss.org |

Radical Processes

Radical reactions involving thioethers often proceed via a radical chain reaction mechanism, which consists of initiation, propagation, and termination steps. libretexts.org

Initiation: This step involves the formation of radical species, often through the homolytic cleavage of a weak bond using heat or light. libretexts.org For reactions involving thioethers, a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) can be used. researchgate.net

Propagation: In this "chain" part of the reaction, a radical reacts with a non-radical molecule to form a new radical. libretexts.org For example, in the context of a thiol-ene reaction, a thiyl radical can add across a double bond. researchgate.net

Termination: The chain reaction is terminated when two radical species combine to form a non-radical product. libretexts.org

The radical thiol-ene reaction is a well-known process that can be initiated thermally or photochemically. researchgate.net This type of reaction has found broad applications in polymer and materials synthesis. researchgate.net

Ligand Exchange Kinetics and Mechanisms in Dithioether Complexes

This compound can act as a bidentate ligand, coordinating to metal centers through its two sulfur atoms to form metal complexes. The kinetics and mechanisms of ligand exchange in such complexes are important for understanding their stability and reactivity.

Ligand exchange reactions can be studied using techniques like mass spectrometry to monitor the rates of association and dissociation of ligands. nih.gov The exchange process can occur through different mechanisms, such as dissociative or associative pathways. A large positive activation entropy for a ligand dissociation process is often indicative of a dissociative mechanism. nih.gov

Functionalization Strategies and Derivative Synthesis

Synthesis of Polyfunctionalized Dithioether Scaffolds

The development of polyfunctionalized dithioether scaffolds is a key area of research, enabling the construction of molecules with tailored properties and applications. While direct functionalization of 1,2-bis(methylthio)ethane presents certain challenges, various synthetic strategies have been established to produce related dithioether structures bearing multiple functional groups. These methods often involve the use of more reactive precursors that can be subsequently modified.

One notable strategy involves the ring-opening of lithiated thienothiophenes to generate polyfunctionalized thiophenes and enediynes. rsc.org This approach, while not starting from this compound itself, demonstrates a powerful method for creating complex sulfur-containing molecules that share structural motifs. The process begins with the synthesis of disubstituted dibromothienothiophenes, which are then treated with butylithium to induce a bromine-lithium exchange. Depending on the stoichiometry, this can lead to mono- or di-lithiated species that can undergo tandem ring-opening reactions to yield highly functionalized products. rsc.org

Another innovative approach focuses on the one-step synthesis of diversely substituted functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. rsc.orgnih.gov This reaction proceeds rapidly under mild conditions, utilizing bromine to mediate a sulfonium-based ring closure. The resulting dithiolanes can be equipped with various functional groups, such as hydroxyl moieties, which serve as handles for further chemical modifications. rsc.orgnih.gov This method highlights the potential for creating a library of functionalized dithioether-containing heterocycles from readily available starting materials.

Table 1: Representative Strategies for the Synthesis of Polyfunctionalized Dithioether Scaffolds

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 2,5-Disubstituted 3,4-dibromothieno[2,3-]thiophene | 1.0 or 2.0 equiv. BuLi, THF, –78 °C to rt | Polyfunctionalized thiophenes or enediynes | rsc.org |

| 1,3-bis-tert-butyl thioethers | Br₂, hydrated silica (B1680970) gel, DCM, room temperature | Functionalized 1,2-dithiolanes | rsc.orgnih.gov |

Incorporation into Macrocyclic and Polymeric Structures

The incorporation of the this compound unit and related dithioether linkages into macrocyclic and polymeric structures is a significant area of synthetic chemistry, leading to materials with unique recognition, catalytic, and structural properties. Thioether linkages offer a greater degree of kinetic stability compared to their disulfide counterparts, which can be susceptible to reduction. nih.gov

Various synthetic methodologies have been developed to construct thioether-bridged macrocycles. These often involve the self-assembly of ditopic thiol building blocks, which can initially form disulfide-linked macrocycles. These can then be converted to the more stable thioether macrocycles through a sulfur extrusion process. researchgate.net This strategy allows for the creation of a range of macrocyclic structures, from dimers to pentamers, in high yields. researchgate.net

In the realm of peptide science, thioether linkages are employed to create macrocyclic peptides with enhanced cell membrane permeability. nih.gov For instance, a bipyridyl unit functionalized with a chloromethyl group can react with a cysteine residue within a linear peptide to form a thioether-closed macrocycle. nih.gov This approach has been successfully used in the ribosomal synthesis of macrocyclic peptides and their subsequent screening for binding to protein targets. nih.govresearchgate.net

Ring-opening metathesis polymerization (ROMP) offers another powerful tool for incorporating thioether functionalities into polymeric backbones. Thioether-derived oxanorbornene imides can be polymerized using catalysts like the Hoveyda-Grubbs second-generation catalyst. hbku.edu.qa This method allows for the synthesis of functional polyolefins and copolymers with controlled compositions and properties. hbku.edu.qa

Table 2: Examples of Macrocyclic and Polymeric Structures Incorporating Dithioether Linkages

| Synthetic Strategy | Precursors | Resulting Structure | Key Feature | Reference |

| Dynamic Disulfide Assembly and Sulfur Extrusion | Ditopic thiols | Thioether-bridged macrocycles (dimers, trimers, etc.) | High combined yields and kinetic stability | researchgate.net |

| Ribosomal Synthesis and Intramolecular Cyclization | Linear peptides with cysteine and an N-terminal chloromethyl-bipyridyl unit | Thioether-closed macrocyclic peptides | Enhanced cell membrane permeability and target binding affinity | nih.govresearchgate.net |

| Ring-Opening Metathesis Polymerization (ROMP) | Thioether-derived oxanorbornene imide and cycloolefin comonomers | Thioether-functional poly(olefins) and copolymers | Controlled polymer composition and properties | hbku.edu.qa |

| Ring-Closing Metathesis (RCM) | Diene-containing tripeptides | Macrocyclic protease inhibitors | Efficient large-scale synthesis of bioactive macrocycles | thieme-connect.com |

Chiral Dithioether Derivatives

Chiral dithioether ligands have emerged as a significant class of compounds in asymmetric catalysis, where they can coordinate to transition metals to create catalysts for enantioselective transformations. The development of these ligands is crucial for the synthesis of enantiopure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries.

A variety of chiral dithioether ligands have been synthesized, often starting from readily available chiral precursors. For example, chiral N-heterocyclic carbene (NHC) ligands functionalized with thioether groups have been derived from natural products like camphor. acs.org These ligands, when complexed with rhodium, have shown high efficiency in the asymmetric ring-opening of N-protected bicyclic substrates. acs.org

Another approach involves the synthesis of chiral dithioethers with rigid cyclic backbones. These ligands can form stable chelate rings with metals such as iridium, leading to active catalysts for asymmetric hydrogenation reactions. rsc.org The design of these ligands often focuses on creating a well-defined chiral environment around the metal center to induce high enantioselectivity.

The synthesis of chiral ligands is a flexible and evolving field, with a continuous need for new structures tailored to specific catalytic processes. enamine.net The versatility of ferrocene (B1249389) has also been exploited to create a diverse range of chiral mono-, bi-, and tridentate ligands that have been successful in a broad array of mechanistically distinct asymmetric reactions. rsc.org

Table 3: Selected Chiral Dithioether Ligands and Their Applications

| Ligand Type | Chiral Source/Backbone | Metal Complex | Application in Asymmetric Catalysis | Reference |

| Sulfur-functionalized N-heterocyclic carbene (NHC) | Camphor | Rhodium(I) | Ring-opening of N-protected bicyclic substrates | acs.org |

| Dithioether with rigid cyclic backbone | Not specified | Iridium | Hydrogenation of prochiral olefins | rsc.org |

| Ferrocenyl-based ligands | Ferrocene | Various | Wide range of mechanistically distinct reactions | rsc.org |

| Chelating diphosphines and phosphine-phosphinites | Natural terpenoids (e.g., camphor) | Rhodium, Ruthenium | Hydrogenation of prochiral C=C and C=O bonds, hydrosilylation, hydroformylation | enamine.net |

Bio-inspired and Biomimetic Dithioether Ligands

Bio-inspired and biomimetic chemistry seeks to replicate the structure and function of biological molecules, particularly the active sites of metalloenzymes. Dithioether and related dithiolene ligands play a crucial role in this field, as they can mimic the sulfur-rich coordination environments found in many enzymes.

One area of focus is the modeling of tungsten and molybdenum enzymes. The synthesis of tungsten-dithiolene complexes, for instance, provides insights into the chemistry of these enzymes. nih.gov These biomimetic complexes can be generated through the reaction of bis(thio)-W(VI) complexes with alkynes. nih.gov The reactivity of these model systems can shed light on the mechanisms of their biological counterparts, such as the reductive reactivity of a W(IV) bis-dithiolene complex with carbon dioxide to produce formate. nih.gov

The synthesis of chelating dithiophenolate ligands is another important strategy for creating biomimetic complexes. nih.gov These ligands can be prepared from corresponding diols via a multi-step procedure and their coordination chemistry with metals like zinc can be explored to understand the factors influencing the structure and reactivity of the resulting complexes. nih.gov The design of these ligands can be tailored to mimic not only the primary coordination sphere of metalloenzymes but also aspects of the secondary coordination sphere, which is known to play a critical role in modulating the properties of the metal center.

Table 4: Examples of Bio-inspired and Biomimetic Dithioether Complexes

| Metal Center | Ligand Type | Biological System Modeled | Key Research Finding | Reference |

| Tungsten(VI) | Dithiolene | Tungsten-containing enzymes | Generation of dithiolene complexes from bis(thio) precursors and alkynes. | nih.gov |

| Tungsten(IV) | Bis-dithiolene | CO₂-reducing enzymes | Reductive reactivity towards CO₂ to produce formate. | nih.gov |

| Zinc | Chelating dithiophenolate | Zinc-containing enzymes | Synthesis of ligands and exploration of their coordination potential with zinc. | nih.gov |

Supramolecular Chemistry and Self Assembly with 1,2 Bis Methylthio Ethane Motifs

Formation of Coordination Polymers and Extended Networks

The self-assembly of 1,2-bis(methylthio)ethane and its derivatives with metal ions, particularly with late transition metals like silver(I) and copper(I), leads to the formation of coordination polymers with varying dimensionalities. While direct structural studies on coordination polymers of the parent this compound are not extensively documented in the reviewed literature, the behavior of analogous flexible dithioether ligands provides significant insight into their formation.

For instance, studies on the closely related ligand, bis(methylthio)methane (B156853), reveal its capacity to form one-dimensional (1D) and two-dimensional (2D) coordination polymers with silver(I) salts. acs.orgresearchgate.netresearchgate.net In these structures, the dithioether ligand acts as a bridge between silver centers, creating extended networks. The dimensionality of these networks is highly dependent on the stoichiometry and the coordinating ability of the counter-anion. For example, 1D polymeric chains can be formed where the dithioether ligands link dimeric silver units. acs.org These chains can then further assemble into higher-dimensional structures through weaker interactions.

In a similar vein, more complex ligands incorporating the 1,2-bis(thio)ethane moiety, such as 1,2-bis(pyrazin-2-ylthio)ethane, have been shown to form coordination polymers. In one instance, this ligand unexpectedly formed during an attempt to synthesize a Co(II) complex with pyrazine-2-thiol, highlighting the reactivity and potential for in-situ ligand formation in coordination-driven self-assembly. researchgate.net

Role of Non-Covalent Interactions (e.g., S...S Interactions, Hydrogen Bonds) in Self-Assembly

Sulfur-Sulfur (S...S) Interactions: While not explicitly detailed for this compound complexes in the reviewed literature, S...S interactions are a known feature in the crystal engineering of sulfur-containing compounds. These interactions, where the distance between sulfur atoms is less than the sum of their van der Waals radii, can act as a structure-directing force, influencing the packing of coordination polymers.

Hydrogen Bonds: In coordination polymers derived from substituted 1,2-bis(thio)ethane ligands, hydrogen bonding is a prominent feature. For example, in the crystal structure of 1,2-bis(pyrazin-2-ylthio)ethane, non-classical hydrogen bonds of the C—H⋯N and C—H⋯S type are instrumental in the formation of a supramolecular network. researchgate.net Similarly, in the dihydrate of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, hydrogen bonds involving the water molecules and the nitrogen atoms of the imidazole (B134444) rings are key to the crystal packing. mdpi.com In the crystal structure of a dinuclear cobalt(II) complex, a variety of C—H⋯S, C—H⋯O, and C—H⋯N contacts are observed, highlighting the importance of these weak interactions in the supramolecular assembly. nih.gov

These non-covalent interactions work in concert with the primary coordination bonds to create a well-defined and stable three-dimensional structure. The interplay of these forces is a critical aspect of the rational design of functional supramolecular materials.

Design of Host-Guest Systems

The design of host-guest systems relies on the principle of molecular recognition, where a host molecule with a specific cavity or binding site can selectively bind a guest molecule. While there are no specific examples of host-guest systems based solely on this compound in the provided search results, the flexible and chelating nature of this ligand suggests its potential as a component in the construction of such systems.

Flexible dithioether ligands can be incorporated into larger macrocyclic or cage-like structures that can act as hosts. The conformation of the this compound fragment can be influenced by the presence of a guest molecule, leading to an induced-fit mechanism of binding. The sulfur atoms, in addition to their coordinating ability, can also participate in weaker interactions with guest molecules.

General principles of host-guest chemistry indicate that flexible hosts can be advantageous for binding a range of guests. The adaptability of the this compound unit could therefore be exploited in the design of responsive host systems where the binding and release of a guest can be triggered by an external stimulus.

Anion-Dependent Supramolecular Structures

The choice of the counter-anion in the synthesis of coordination polymers can have a profound impact on the resulting supramolecular structure. This is particularly evident in the self-assembly of metal complexes with flexible ligands like this compound, where the anion can act as a template or a competing ligand, directing the formation of specific architectures.

A comprehensive study on the influence of anions on the structure of bis(methylthio)methane supramolecular coordination complexes with silver(I) provides a strong analogy for what can be expected with this compound. acs.orgresearchgate.netresearchgate.net In this study, a series of coordination networks were synthesized with various silver salts (AgX, where X = NO₃⁻, ClO₄⁻, p-TsO⁻, CF₃COO⁻, etc.). The resulting structures were found to be highly dependent on the size and shape of the anion.

The study categorized the resulting 2D networks into two distinct classes based on the anion size. acs.org

Group 1: Incorporating smaller anions like nitrate (B79036) (NO₃⁻) and perchlorate (B79767) (ClO₄⁻), resulted in the formation of large, 14-membered metallomacrocycles as the repeating unit.

Group 2: With more elongated anions such as p-toluenesulfonate (p-TsO⁻) and various trifluoroacetate (B77799) derivatives, the repeating unit was a smaller, 10-membered metallomacrocycle.

This demonstrates that the anion completes the coordination sphere of the silver atoms and dictates the organization of the neutral layers of the coordination polymer. acs.org In some cases, the anions directly participate in bridging metal centers, leading to the formation of 1D polymeric chains. acs.org The following table summarizes the effect of different anions on the structure of the analogous bis(methylthio)methane-silver(I) complexes.

| Anion | Structural Features |

| Nitrate (NO₃⁻) | Forms a 2D network with a 14-membered metallomacrocycle. acs.org |

| Perchlorate (ClO₄⁻) | Also forms a 2D network with a 14-membered metallomacrocycle. acs.org |

| p-Toluenesulfonate (p-TsO⁻) | Leads to a 2D network with a 10-membered metallomacrocycle. acs.org |

| Trifluoroacetate (CF₃COO⁻) | Results in a 2D network with a 10-membered metallomacrocycle. acs.org |

| Benzoate | Forms dimeric units that are linked into a 1D polymeric chain. acs.org |

This anion-templating effect is a powerful tool in the rational design of coordination polymers with desired topologies and properties. It is highly probable that this compound would exhibit similar anion-dependent structural diversity in its coordination chemistry.

Materials Science Applications of Dithioether Compounds

Advanced Polymer Synthesis and Applications

The incorporation of thioether linkages into polymer backbones is a well-established strategy for imparting desirable properties such as high refractive indices, thermal stability, and specific reactivity. While complex polythiols are often used, the fundamental chemistry can be understood through simple molecules like 1,2-Bis(methylthio)ethane.

Thioether Polythiols in Thermosetting Polymers

Thermosetting polymers are materials that are cured or hardened into a final, irreversible shape, often through the formation of a cross-linked network. The inclusion of sulfur, particularly in the form of thioether groups, is a key strategy in developing advanced thermosets.